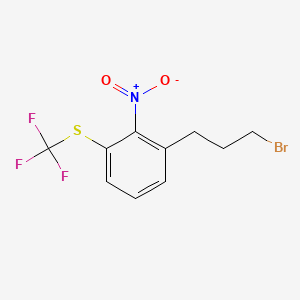![molecular formula C12H10BrNO3 B14050038 Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom attached to the benzoxazole ring, which can influence its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are usually mild and efficient, ensuring high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazole ring.
Applications De Recherche Scientifique
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and benzoxazole ring play crucial roles in its biological activity. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A parent compound with a similar structure but without the bromine atom.
Methyl 1-(benzo[D]oxazol-2-YL)cyclopropane-1-carboxylate: Similar structure but lacks the bromine atom.
5-Bromobenzoxazole: Contains the bromine atom but lacks the cyclopropane carboxylate group.
Uniqueness
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is unique due to the presence of both the bromine atom and the cyclopropane carboxylate group. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H10BrNO3 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
methyl 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11(15)12(4-5-12)10-14-8-6-7(13)2-3-9(8)17-10/h2-3,6H,4-5H2,1H3 |
Clé InChI |
BKKHXUCJGUKZQR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C2=NC3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
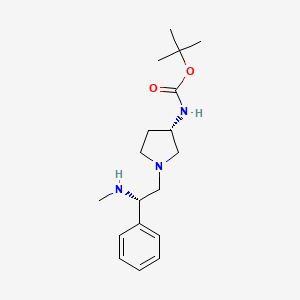

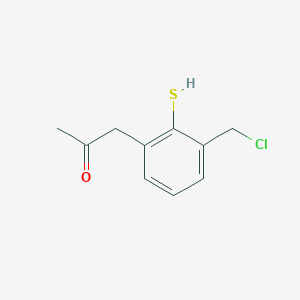
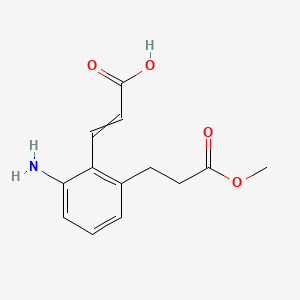
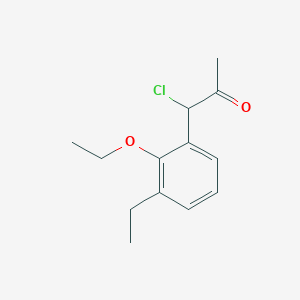
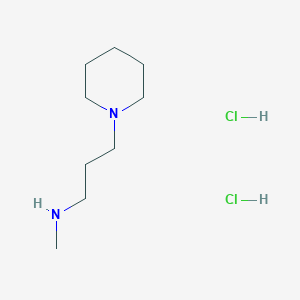
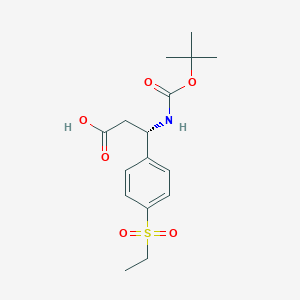
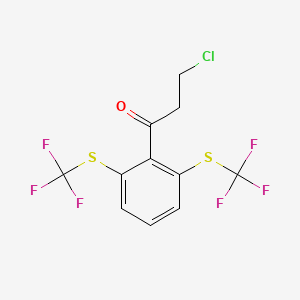
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
